molecular formula C13H12N2O3S B1199637 6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one

6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one

Cat. No. B1199637
M. Wt: 276.31 g/mol
InChI Key: UJNTWVLYYAUMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one is a member of isoindoles.

Scientific Research Applications

  • Synthesis of Macroheterocyclic Compounds : Research by Tyutina et al. (2017) demonstrated the synthesis of macroheterocyclic compounds containing isoindole and thiadiazoline fragments, which highlights the utility of similar compounds in creating complex chemical structures (Tyutina, Kudayarova, & Danilova, 2017).

  • Contribution to Antibiotic Synthesis : Okumura et al. (1998) showed that derivatives of similar compounds can be converted into the central pyridine skeleton of macrocyclic antibiotics, suggesting its role in antibiotic synthesis (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).

  • Enantiomerically Pure Compounds Synthesis : Rozwadowska et al. (2002) synthesized enantiomerically pure thiazolo isoquinolinone derivatives, indicating the compound's potential in creating chiral molecules for various applications (Rozwadowska, Sulima, & Gzella, 2002).

  • Study of Structural Properties : Bucinskas et al. (2015) researched the structure-property relationship of dimethoxycarbazoles, which includes studying compounds with similar structural motifs for their physical and chemical properties (Bucinskas et al., 2015).

  • Solvent Effect on Conformational Equilibria : Nagy et al. (2011) conducted theoretical studies to understand the impact of solvents on the conformational equilibria of dimethoxy thiadiazoles, reflecting the importance of these compounds in understanding solute-solvent interactions (Nagy, Tejada, Kim, & Messer, 2011).

  • Synthesis of Heterocyclic Compounds : Lal and Gidwani (1993) explored novel methods to synthesize heterocyclic compounds like indeno pyrimidines and isoindoles, demonstrating the use of related compounds in complex organic syntheses (Lal & Gidwani, 1993).

properties

Product Name

6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

6,7-dimethoxy-2-(1,3-thiazol-2-yl)-3H-isoindol-1-one

InChI

InChI=1S/C13H12N2O3S/c1-17-9-4-3-8-7-15(13-14-5-6-19-13)12(16)10(8)11(9)18-2/h3-6H,7H2,1-2H3

InChI Key

UJNTWVLYYAUMHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=NC=CS3)C=C1)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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